molecular formula H4OS B1233505 Dihydridohydroxidoantimony

Dihydridohydroxidoantimony

Cat. No.: B1233505
M. Wt: 141.79 g/mol
InChI Key: KXLGPZOZEZNXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydridohydroxidoantimony is an organoantimony compound characterized by the presence of two hydride (H⁻) ligands and one hydroxide (OH⁻) group bonded to an antimony (Sb) center. This compound belongs to a broader class of antimony hydroxides and hydrides, which exhibit diverse reactivity and stability profiles depending on ligand arrangement and oxidation states .

Antimony-based compounds like this compound are of interest due to their applications in catalysis, materials science, and synthetic chemistry. However, their stability in aqueous environments and tendency to undergo ionization or redox reactions necessitate careful handling and analysis .

Properties

Molecular Formula

H4OS

Molecular Weight

141.79 g/mol

InChI

InChI=1S/H2O.Sb.2H/h1H2;;;

InChI Key

KXLGPZOZEZNXOM-UHFFFAOYSA-N

Canonical SMILES

O.[SbH2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between dihydridohydroxidoantimony and structurally related antimony compounds, focusing on oxidation states, stability, and functional properties.

Table 1: Comparative Properties of Antimony Compounds

Compound Name Oxidation State of Sb Key Ligands Stability in Solution Notable Properties
This compound +3 2 H⁻, 1 OH⁻ Moderate Forms complexes with transition metals; prone to hydrolysis
Trihydroxidoantimony +3 3 OH⁻ High Weak acidity; soluble in acidic media
Stibinous Acid (H₃SbO₂) +3 1 O²⁻, 2 OH⁻ Low Oxidizing agent; decomposes in water
Dihydridohydroxidooxidoantimony +5 2 H⁻, 1 OH⁻, 1 O²⁻ Low Thermally stable but hydrolyzes in aqueous conditions
Antimonic Acid (H₃SbO₄) +5 4 O²⁻, 1 OH⁻ High Strong oxidizer; stable in alkaline solutions

Key Findings:

Oxidation State and Reactivity: Compounds with Sb in +3 (e.g., this compound, stibinous acid) are less oxidizing than their +5 counterparts (e.g., dihydridohydroxidooxidoantimony, antimonic acid). However, +3 compounds are more susceptible to disproportionation in acidic media . The inclusion of oxido (O²⁻) ligands in dihydridohydroxidooxidoantimony increases its oxidation state to +5, enhancing thermal stability but reducing solubility in water .

Stability in Solution :

  • Trihydroxidoantimony (Sb(OH)₃ ) exhibits high solubility in acidic conditions due to its weak acidic nature, whereas this compound undergoes hydrolysis, releasing hydrogen gas and forming antimony oxides .
  • Antimonic acid (H₃SbO₄ ) is stable in alkaline solutions but decomposes in acidic environments, a property exploited in redox titrations .

Analytical Challenges: Differentiation between similar antimony compounds (e.g., this compound vs. stibinous acid) requires advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to overlapping spectral signatures . Chemical analyses of these compounds may yield ambiguous results, particularly in complex matrices, underscoring the need for standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydridohydroxidoantimony
Reactant of Route 2
Dihydridohydroxidoantimony

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